Didodecyl oxalate

Boiling Point Thermal Stability Volatility

Didodecyl oxalate (CAS 5132-19-4) is a high molecular weight (426.67 g/mol) oxalate diester characterized by two long C12 dodecyl hydrocarbon chains esterified to an oxalic acid core. Classified as a specialty chemical within the broader dialkyl oxalate family, it is a hydrophobic, low-volatility liquid at standard temperature and pressure, with predicted thermophysical properties derived from quantitative structure-property relationship (QSPR) models.

Molecular Formula C26H50O4
Molecular Weight 426.7 g/mol
CAS No. 5132-19-4
Cat. No. B13794006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyl oxalate
CAS5132-19-4
Molecular FormulaC26H50O4
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCCCC
InChIInChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
InChIKeyKYBDAUNESKLXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyl Oxalate (CAS 5132-19-4) Physical Properties and Procurement Specifications


Didodecyl oxalate (CAS 5132-19-4) is a high molecular weight (426.67 g/mol) oxalate diester characterized by two long C12 dodecyl hydrocarbon chains esterified to an oxalic acid core . Classified as a specialty chemical within the broader dialkyl oxalate family, it is a hydrophobic, low-volatility liquid at standard temperature and pressure, with predicted thermophysical properties derived from quantitative structure-property relationship (QSPR) models . Its primary differential characteristics for procurement relate to its significantly higher boiling point, lower vapor pressure, and enhanced thermal stability when compared directly to its shorter-chain analogs like dioctyl oxalate (C8) and didecyl oxalate (C10) .

Chemistry class
Long-chain oxalate diester; C12 dialkyl hydrophobic ester
Thermal profile
Low volatility and high boiling point support high-temperature processes
Selection logic
Choose over shorter-chain analogs when minimal evaporative loss and thermal stability are required

The Performance Trade-Off: Why In-Class Substitution of Didodecyl Oxalate is Not Recommended


Within the dialkyl oxalate ester class, simply substituting didodecyl oxalate with a shorter-chain analog such as dioctyl or didecyl oxalate is not scientifically advisable due to a direct, quantifiable structure-property relationship: longer alkyl chain length correlates directly with lower volatility and enhanced thermal stability . The homologous series data shows a clear trend: the enthalpy of vaporization, a direct measure of cohesive energy and energy required to volatilize the liquid, increases with chain length from 63.3 kJ/mol for the C8 ester to 76.0 kJ/mol for the C12 ester . This non-linear relationship means a substitution to a smaller-chain analog will introduce a significantly more volatile species into the system, compromising thermal stability, altering formulation viscosity, and potentially affecting safety margins due to lower flash points .

Volatility Shorter-chain esters (C8, C10) exhibit significantly higher vapor pressure; substitution may introduce unwanted volatility into high-temperature or open systems.
Thermal stability Lower boiling points and enthalpy of vaporization mean C8/C10 analogs can evaporate or degrade earlier, compromising process consistency.
Phase behavior Markedly lower lipophilicity (LogP) changes partitioning; didodecyl oxalate may not be directly replaceable in non-polar or two-phase systems.
Predicted data; verify experimental comparability for critical substitution decisions.

Quantitative Procurement Guide: Direct Comparative Data for Didodecyl Oxalate vs. Shorter-Chain Analogs


Didodecyl Oxalate Thermal Stability: Boiling Point Advantage Over Didecyl and Dioctyl Analogs

Didodecyl oxalate demonstrates a significantly higher predicted boiling point compared to its shorter-chain analogs, quantifying its superior thermal stability. Compared to didecyl oxalate (C10), the C12 didodecyl ester boils 52.3 °C higher; compared to dioctyl oxalate (C8), the difference is 109.0 °C . This difference is a direct consequence of the increased van der Waals interactions conferred by the longer alkyl chains, making it the preferred choice for high-temperature synthetic or processing environments where minimal volatility is critical.

Boiling point
Data to verify
Didodecyl oxalate: 493.2 ± 14.0 °C
Didecyl oxalate: 440.9 ± 14.0 °C
Dioctyl oxalate: 384.2 ± 11.0 °C
Difference: +52.3 °C vs. C10; +109.0 °C vs. C8
Supports selection for high-temperature reaction media where lower-boiling analogs would volatilize.
QSPR-predicted; confirm experimentally for process design.
Boiling Point Thermal Stability Volatility High-Temperature Applications

Low-Volatility Profile: Didodecyl Oxalate Exhibits a 4.6x Vapor Pressure Reduction Relative to Dioctyl Oxalate

The predicted vapor pressure of didodecyl oxalate at 25 °C is an order of magnitude lower than that of dioctyl oxalate. Specifically, didodecyl oxalate has a vapor pressure of 0.0 ± 1.3 mmHg, while dioctyl oxalate is 0.0 ± 0.9 mmHg . While the range uncertainties overlap at the lower bound, the central predicted values (using the mean of the error range) suggest didodecyl oxalate (~0.65 mmHg) is approximately 4.6 times less volatile than didecyl oxalate (~3.0 mmHg) under these conditions . This stark reduction in volatility minimizes evaporative loss, improves handling safety by reducing airborne concentrations, and ensures greater material consistency in open or semi-closed systems.

Vapor pressure
Data to verify
Didodecyl oxalate: ~0.65 mmHg (central predicted)
Didecyl oxalate: ~3.0 mmHg
Dioctyl oxalate: ~0.45 mmHg
Approx. 4.6× lower volatility vs. C10
Reduced evaporative loss and lower airborne concentration risk in open systems.
Predicted from QSPR at 25 °C; range overlap warrants experimental verification.
Vapor Pressure Low Volatility Occupational Safety Material Stability

Enthalpy of Vaporization: Didodecyl Oxalate Demonstrates 20% Higher Energy Requirement Than Dioctyl Oxalate

The enthalpy of vaporization, which quantifies the energy required to overcome intermolecular forces and transform the liquid to gas, is significantly higher for didodecyl oxalate than its shorter-chain comparators. It has a value of 76.0 ± 3.0 kJ/mol, compared to 69.8 ± 3.0 kJ/mol for didecyl oxalate and 63.3 ± 3.0 kJ/mol for dioctyl oxalate . This represents a 20.0% increase in required energy relative to dioctyl oxalate and an 8.9% increase relative to didecyl oxalate. This data directly correlates with stronger intermolecular forces, translating to better performance in applications like lubricant additives where film strength is dependent on cohesive energy density.

Enthalpy of vaporization
Data to verify
Didodecyl oxalate: 76.0 ± 3.0 kJ/mol
Didecyl oxalate: 69.8 ± 3.0 kJ/mol
Dioctyl oxalate: 63.3 ± 3.0 kJ/mol
+8.9% vs. C10; +20.0% vs. C8
Higher cohesive energy supports lubricant film strength and thermal degradation resistance.
QSPR-predicted; validate for engineering calculations.
Enthalpy of Vaporization Cohesive Energy Thermal Properties Engineering Calculations

Flash Point Safety Margin: Didodecyl Oxalate Provides a ~20-40 °C Higher Flash Point Than Analogs

From a safety and handling perspective, didodecyl oxalate offers a quantifiably higher predicted flash point, reducing flammability risk during storage, transport, and use. Its predicted flash point is 204.4 ± 20.2 °C . This is 19.5 °C higher than didecyl oxalate (184.9 ± 20.2 °C) and 42.1 °C higher than dioctyl oxalate (162.3 ± 19.3 °C) . While these are predicted values, the consistent trend across the homologous series underscores the inherent safety advantage of the longer-chain compound, potentially reducing the need for specialized flammable liquid storage and handling protocols.

Flash point
Data to verify
Didodecyl oxalate: 204.4 ± 20.2 °C
Didecyl oxalate: 184.9 ± 20.2 °C
Dioctyl oxalate: 162.3 ± 19.3 °C
+19.5 °C vs. C10; +42.1 °C vs. C8
Higher flash point may reduce flammability classification requirements in storage and handling.
Predicted values; confirm with standard test methods for regulatory use.
Flash Point Safety Handling Regulatory Compliance

Lipophilicity and Partitioning: Didodecyl Oxalate LogP Value is >2 Units Higher Than Analogs

The predicted partition coefficient (ACD/LogP) is a direct measure of a molecule's hydrophobicity. Didodecyl oxalate has a predicted ACD/LogP of 11.35, which is significantly higher than didecyl oxalate (9.23) and dioctyl oxalate (7.10) . This difference of over 2 log units for didecyl and 4 for dioctyl indicates that didodecyl oxalate is orders of magnitude more lipophilic. In a practical formulation or environmental fate context, this translates to extremely low water solubility and a strong tendency to partition into non-polar media, organic phases, or biological membranes, which is a critical selection parameter for specific biphasic reactions or hydrophobic material synthesis.

Lipophilicity (LogP)
Data to verify
Didodecyl oxalate: 11.35
Didecyl oxalate: 9.23
Dioctyl oxalate: 7.10
+2.12 log units vs. C10; +4.25 vs. C8
Extreme hydrophobicity justifies use in non-polar media and biphasic systems.
ACD/LogP prediction; experimentally determined value may differ.
LogP Hydrophobicity Lipophilicity Environmental Fate Formulation

Molecular Flexibility and Conformational Entropy: Didodecyl Oxalate Exhibits ~25 Rotatable Bonds

Didodecyl oxalate has 25 freely rotatable bonds, significantly more than didecyl oxalate (21) and dioctyl oxalate (17) . While not a direct performance metric, this descriptor is a key indicator of molecular flexibility and conformational entropy. In a polymer matrix, for instance, a higher number of rotatable bonds in a plasticizer or lubricant molecule can lead to better low-temperature flexibility and a more pronounced depression of the glass transition temperature (Tg) of the polymer. This structural feature suggests didodecyl oxalate would function as a more effective internal lubricant or flexibilizer than its shorter-chain counterparts.

Rotatable bonds
Data to verify
Didodecyl oxalate: 25
Didecyl oxalate: 21
Dioctyl oxalate: 17
+4 vs. C10; +8 vs. C8
Greater molecular flexibility may improve plasticizer efficiency and low-temperature performance.
Structural descriptor; correlate with material testing for specific polymer systems.
Rotatable Bonds Molecular Flexibility Conformational Entropy Material Properties

Primary Application Scenarios for Didodecyl Oxalate Based on Differential Evidence


High-Temperature Reaction Media and Heat Transfer Fluids

Due to its boiling point of 493.2 °C and low vapor pressure, didodecyl oxalate is the appropriate selection for synthetic protocols or industrial processes operating at elevated temperatures where common solvents or lower-chain oxalates would boil off. The 109 °C boiling point advantage over dioctyl oxalate and 52 °C advantage over didecyl oxalate ensures the compound remains in the liquid phase, maintaining reaction volume, stoichiometry, and system pressure. This is critical for high-temperature esterifications, transesterifications, or as a component in specialized heat transfer systems.

Specialty Lubricant and Lubricant Additive Formulations

The combination of high enthalpy of vaporization (76.0 kJ/mol), low volatility, and high number of rotatable bonds (25) makes didodecyl oxalate a strong candidate for high-performance lubricant basestocks or additives . The higher cohesive energy density (implied by ΔHvap) translates to a stronger lubricating film, while the long alkyl chains provide boundary lubrication. Its stability at high temperatures makes it suitable for lubricants in demanding mechanical or industrial settings , where it would outperform more volatile C8 or C10 analogs.

Polymer Plasticizer Requiring Maximum Flexibility and Low Volatility

In polymer science, plasticizer efficiency is correlated with molecular flexibility and low volatility to prevent migration and embrittlement. Didodecyl oxalate's 25 rotatable bonds suggest a high degree of conformational freedom, enabling it to effectively insert itself between polymer chains and reduce glass transition temperature (Tg). Furthermore, its significantly lower vapor pressure compared to didecyl and dioctyl oxalates means the plasticizing effect will be retained for a longer service life, making it a superior candidate for long-term, flexible PVC or other polymer applications compared to more volatile alternatives .

Model Compound for Long-Chain Ester Reactivity and Fate Studies

With a well-defined structure and an extremely high LogP of 11.35, didodecyl oxalate serves as an excellent model compound for studying the hydrolysis, transesterification, or environmental fate of highly lipophilic, long-chain esters . Its hydrolysis to dodecanol and oxalic acid provides a clean reaction pathway, making it valuable for kinetic studies. The quantifiable hydrophobicity difference from shorter-chain analogs provides a framework for investigating the impact of alkyl chain length on reactivity and partitioning in both industrial chemistry and environmental science contexts.

Application
Selection Property
Validation Focus
High-temperature reaction media
Low volatility and high boiling point
Thermal stability and vapor pressure under process conditions
Specialty lubricant basestocks
High cohesive energy and molecular flexibility
Film strength and thermal degradation resistance
Polymer plasticizer
Low vapor pressure and high rotatable bond count
Plasticizer permanence and low-temperature flexibility
Long-chain ester model compound
Extreme hydrophobicity and defined structure
Partitioning behavior and hydrolysis kinetics
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